

# Quantitative Characterization Data of Sulfaquinoxaline Metal Complexes

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## Compound Focus: Sulfaquinoxaline

CAS No.: 59-40-5

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Characterization Method	Key Parameters Measured	Experimental Conditions	Significant Findings
FTIR Spectroscopy [1] [2]	Shift in azomethine ( $\nu$ -C=N) and sulfonamide ( $\nu$ -SO <sub>2</sub> ) stretches	Solid-state, KBr pellets, 400-4000 cm <sup>-1</sup> range	Bidentate ligand coordination via sulfonyl oxygen and pyrazine/amine nitrogen [2]
UV-Vis Spectroscopy & Magnetic Moments [3] [4] [2]	d-d transition bands; magnetic susceptibility ( $\mu_{\text{eff}}$ )	DMSO solution (10 <sup>-3</sup> M); room temperature	Octahedral geometry for Cr(III), Mn(II), Fe(III), Co(II), Ni(II); Tetrahedral for Zn(II) [3] [4]
Thermogravimetric Analysis (TGA) [2]	Weight loss at specific temperature ranges	Air atmosphere, 25-800°C, heating rate 10°C/min	Determined hydration waters; confirmed final decomposition product as metal oxide [2]
Molar Conductivity [2]	Molar conductance ( $\Lambda_m$ ) values	DMF solution (10 <sup>-3</sup> M) at room temperature	Non-electrolytic nature ( $\Lambda_m < 20 \Omega^{-1} \text{ cm}^2 \text{ mol}^{-1}$ ), suggesting counter anions are coordinated [2]

Characterization Method	Key Parameters Measured	Experimental Conditions	Significant Findings
Stability Constant (Kf) [2]	Stability constant of metal-ligand complex	UV-Vis titration in ethanol, metal ion concentration fixed	Cu(II) and Ni(II) complexes showed highest coordination stability [2]

## Detailed Experimental Protocols

### Protocol 1: Synthesis of Sulfaquinoxaline Schiff Base Ligands

This protocol is adapted from the synthesis of **sulfaquinoxaline**-derived Schiff bases [1].

- **Reagents:** **Sulfaquinoxaline** (primary amine), various aromatic aldehydes (e.g., cinnamaldehyde, salicylaldehyde, 2-hydroxy-1-naphthaldehyde), absolute ethanol ( $\geq 99.5\%$  purity) [1].
- **Equipment:** Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, TLC apparatus, vacuum filtration setup, desiccator.
- **Procedure:**
  - Dissolve equimolar quantities of **sulfaquinoxaline** and the chosen aldehyde in minimal absolute ethanol [1].
  - Transfer the solution to a round-bottom flask equipped with a reflux condenser.
  - Reflux the reaction mixture at  $80^{\circ}\text{C}$  for 6-8 hours with continuous stirring [1].
  - Monitor reaction completion by TLC using a solvent system of n-hexane and ethyl acetate (1:1 ratio) [1].
  - Allow the mixture to cool to room temperature. Filter the resulting precipitate under vacuum.
  - Wash the solid product thoroughly with cold ethanol and diethyl ether [1].
  - Dry the pure Schiff base ligand in a desiccator under vacuum. Confirm purity by a sharp melting point (typically ranging from  $278\text{-}330^{\circ}\text{C}$ ) [1].

### Protocol 2: Synthesis of Metal Complexes

This general protocol is based on procedures for sulfonamide-metal complexes [3] [4] [2].

- **Reagents:** Synthesized **Sulfaquinoxaline** Schiff base ligand (or parent drug), metal chlorides (e.g.,  $\text{CuCl}_2 \cdot 2\text{H}_2\text{O}$ ,  $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ ,  $\text{ZnCl}_2$ ), absolute ethanol [2].

- **Equipment:** Round-bottom flask, reflux condenser, magnetic stirrer with hot plate, vacuum filtration setup, desiccator.
- **Procedure:**
  - Prepare a solution of the metal chloride (1.0 mmol) in 20 mL of warm ethanol [2].
  - In a separate flask, dissolve the **sulfaquinoxaline** ligand (2.0 mmol) in 30 mL of ethanol [2].
  - Slowly add the metal salt solution to the ligand solution with constant stirring.
  - Reflux the resulting mixture at 80°C for 2-3 hours, or until a colored precipitate forms [2].
  - Cool the mixture to room temperature and allow it to evaporate slowly, or filter the precipitate immediately if formation is complete.
  - Wash the solid complex repeatedly with cold ethanol and diethyl ether to remove unreacted starting materials [2].
  - Dry the purified metal complex under vacuum. The complexes are generally stable at room temperature and soluble in DMSO and DMF [1].

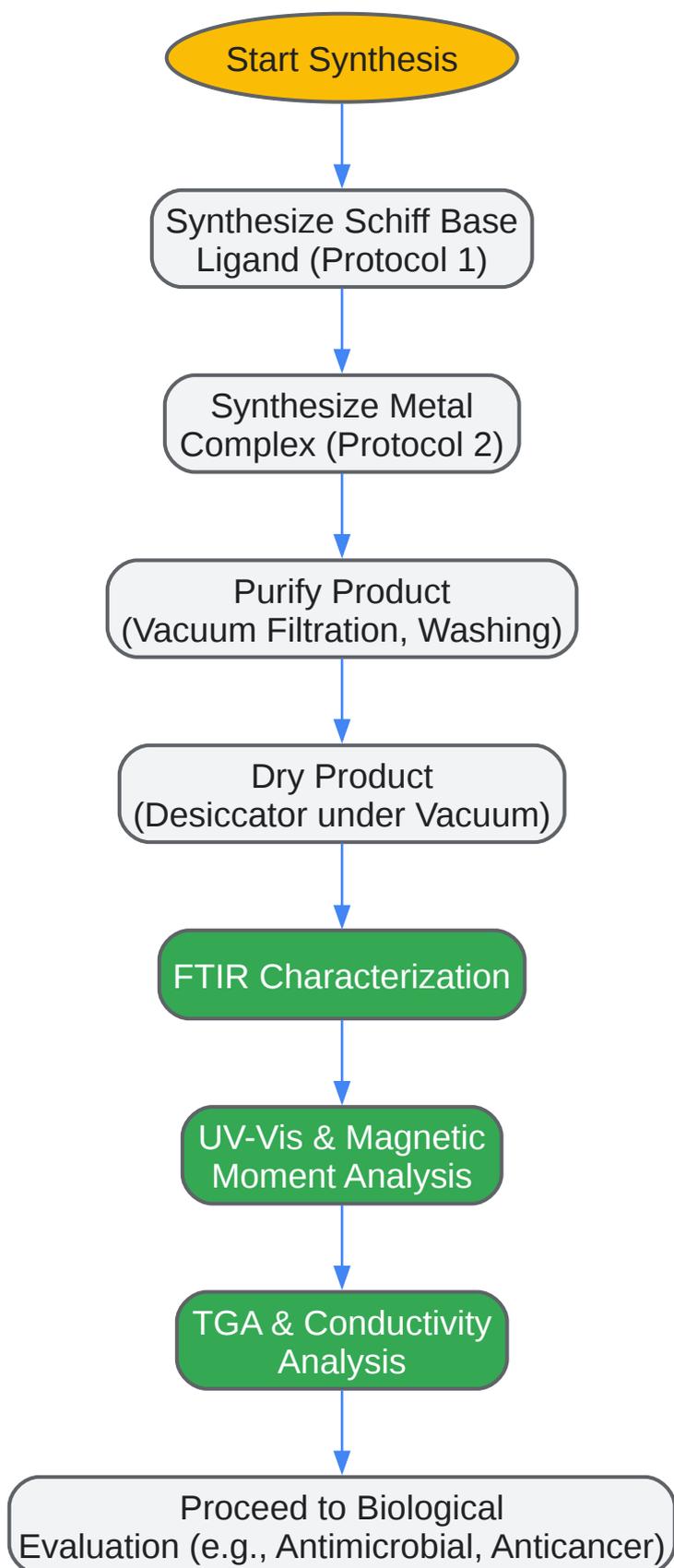
## Protocol 3: Determination of Stability Constant (Kf) by UV-Vis Titration

This method determines the stability constant for the formed metal complex in solution [2].

- **Reagents:** Metal salt solution, ligand (**sulfaquinoxaline** or its derivative) solution, spectroscopic-grade solvent (e.g., ethanol).
- **Equipment:** UV-Vis spectrophotometer with 1 cm pathlength quartz cells, analytical balance, volumetric flasks, micropipettes.
- **Procedure:**
  - Prepare a stock solution of the metal ion at a fixed concentration (e.g.,  $0.36 \times 10^{-4}$  M) [2].
  - Prepare a series of solutions where the metal ion concentration is constant, but the concentration of the ligand is progressively increased [2].
  - Stabilize each solution at a constant temperature (e.g., 25.0°C) for 10 minutes before measurement [2].
  - Record the UV-Vis spectrum of each solution within the appropriate wavelength range (e.g., 200-500 nm) [2].
  - **Calculations:**
    - Apply the Beer-Lambert law ( $A = \epsilon bc$ ).
    - Use the formula derived from the metal-ligand equilibrium  $[M] + 2[L] \rightleftharpoons [ML_2]$ :  $K_f = (A/\epsilon) / ((C_M - A/\epsilon) * (C_L - 2A/\epsilon)^2)$  where A is absorbance,  $\epsilon$  is the molar absorptivity of the complex,  $C_M$  is the total metal concentration, and  $C_L$  is the total ligand concentration [2].

## Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the logical sequence and decision points in the synthesis and characterization process.



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## Application Notes for Researchers

- **Solubility for Biological Assays:** **Sulfaquinoxaline** complexes are typically soluble in DMSO and DMF but sparingly soluble in methanol or water [1]. For cell-based assays, prepare a stock solution in DMSO and use it to create aqueous dilutions, ensuring the final DMSO concentration is non-cytotoxic (typically <0.1% v/v).
- **Handling and Stability:** While these complexes are stable at room temperature [1], store them in a desiccator away from light to prevent moisture absorption or decomposition. For accurate biological activity comparison, always include the parent **sulfaquinoxaline** ligand and standard drugs (e.g., cisplatin for anticancer studies) as controls [5].
- **Correlating Structure and Activity:** Computational studies (DFT, molecular docking) and MD simulations are highly recommended to complement experimental data. These can predict the complex's reactivity, stability, binding modes to biological targets (like DNA or proteins), and explain enhanced activity compared to the ligand alone [1] [2].

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